molecular formula C18H17N3 B6347935 4,6-Bis(3-methylphenyl)pyrimidin-2-amine CAS No. 1354939-59-5

4,6-Bis(3-methylphenyl)pyrimidin-2-amine

Cat. No.: B6347935
CAS No.: 1354939-59-5
M. Wt: 275.3 g/mol
InChI Key: ZPQZQDCHDUKYGM-UHFFFAOYSA-N
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Description

4,6-Bis(3-methylphenyl)pyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of two 3-methylphenyl groups attached to the pyrimidine ring at positions 4 and 6, with an amino group at position 2.

Preparation Methods

The synthesis of 4,6-Bis(3-methylphenyl)pyrimidin-2-amine typically involves multi-step reactions starting from acyclic precursors. One common method includes the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and finally the formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4,6-Bis(3-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

4,6-Bis(3-methylphenyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives such as:

    Cytosine, Thymine, and Uracil: These are naturally occurring pyrimidines found in DNA and RNA.

    Methotrexate: An anticancer drug that also contains a pyrimidine ring.

    Minoxidil: A hair growth stimulant with a pyrimidine core. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4,6-bis(3-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-12-5-3-7-14(9-12)16-11-17(21-18(19)20-16)15-8-4-6-13(2)10-15/h3-11H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQZQDCHDUKYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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